Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate
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Description
Ethyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(4-isopropylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Thiophene derivatives have been synthesized and evaluated for their biological activities. For example, a study involved the synthesis of bromophenol derivatives with a cyclopropyl moiety and observed their effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in the treatment of diseases like Alzheimer's disease, Parkinson's disease, and others (Boztaş et al., 2019).
Novel Synthetic Routes
Research has explored novel synthetic routes for thiophene derivatives. One study detailed a versatile synthesis approach for poly substituted 3-aminothiophenes, demonstrating the potential for creating a variety of thiophene-based compounds with significant applications in material science and pharmacology (Chavan et al., 2016).
Antiproliferative Activity
Some thiophene derivatives have been tested for their antiproliferative activity against cancer cell lines. A novel series of thiophene and thienopyrimidine derivatives showed significant activity, especially against breast cancer cell lines, indicating their potential as cancer therapeutic agents (Ghorab et al., 2013).
Luminescent Properties
Thiophene derivatives have also been synthesized for their luminescent properties, with applications in materials science. A study on the rapid synthesis of 2,4-disubstituted thiophenes highlighted their potential in creating highly luminescent materials (Teiber & Müller, 2012).
Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-6-29-24(28)22-20(19-9-7-18(8-10-19)15(2)3)14-31-23(22)25-21(27)13-26-11-16(4)30-17(5)12-26/h7-10,14-17H,6,11-13H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTBBSPCPCHOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)CN3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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